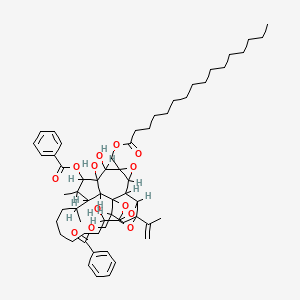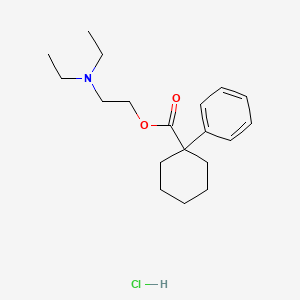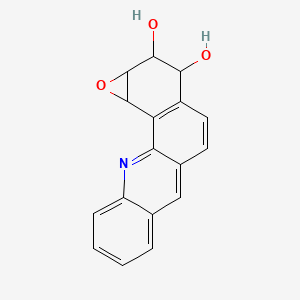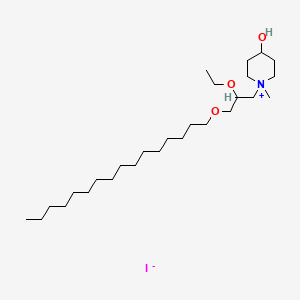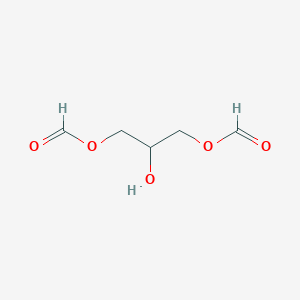
(3-Formyloxy-2-hydroxypropyl) formate
Overview
Description
Glyceryl 1,3-diformate is a chemical compound with the molecular formula C5H8O5. It is a derivative of glycerol, where two of the hydroxyl groups are esterified with formic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl 1,3-diformate can be synthesized through the esterification of glycerol with formic acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The process includes heating the reaction mixture to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In an industrial setting, the preparation of glyceryl 1,3-diformate involves the use of a continuous reactor system. The reactants, glycerol and formic acid, are fed into the reactor along with an acid catalyst. The reaction mixture is heated, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Glyceryl 1,3-diformate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl 1,3-diformate can hydrolyze back to glycerol and formic acid.
Oxidation: It can be oxidized to formic acid and other oxidation products.
Esterification: It can react with other acids to form different esters.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Esterification: Various carboxylic acids and acid catalysts.
Major Products Formed:
Hydrolysis: Glycerol and formic acid.
Oxidation: Formic acid and other oxidation products.
Esterification: Different esters depending on the carboxylic acid used.
Scientific Research Applications
Glyceryl 1,3-diformate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential as a biocompatible material in various biological applications.
Medicine: Explored for its anti-inflammatory properties and potential use in drug formulations.
Mechanism of Action
The mechanism of action of glyceryl 1,3-diformate involves its interaction with biological molecules. It is believed to exert its effects through the modulation of inflammatory pathways. The compound may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparison with Similar Compounds
Glyceryl 1,3-distearate: Known for its anti-inflammatory properties.
Glyceryl 1,3-dibehenate: Used in the preparation of solid lipid nanoparticles for drug delivery.
Glyceryl 1,3-dioleate: Utilized in the formulation of various cosmetic products.
Uniqueness: Glyceryl 1,3-diformate stands out due to its specific esterification with formic acid, which imparts unique chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound .
Properties
IUPAC Name |
(3-formyloxy-2-hydroxypropyl) formate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3-9-1-5(8)2-10-4-7/h3-5,8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJHFLQQJHYWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC=O)O)OC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309017 | |
| Record name | (3-formyloxy-2-hydroxypropyl) formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10303-53-4 | |
| Record name | Glyceryl 1,3-diformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC210788 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-formyloxy-2-hydroxypropyl) formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,3-DIFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/440W2M7ZVT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


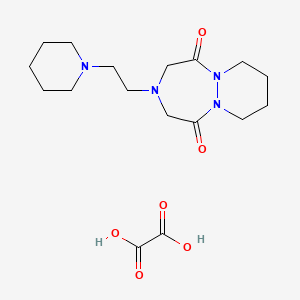


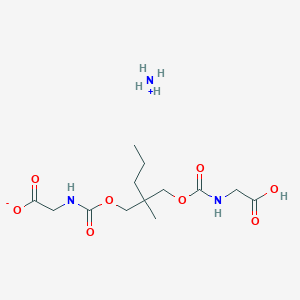
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)
